molecular formula C17H18N2O5 B6395082 5-(3-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261958-22-8

5-(3-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6395082
CAS RN: 1261958-22-8
M. Wt: 330.33 g/mol
InChI Key: LXUDVZLQUQUVFE-UHFFFAOYSA-N
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Description

5-(3-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid, which is a common vitamin found in many foods. This compound has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

5-(3-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%, has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 5-amino-2-hydroxynicotinic acid and 5-aminobenzyl-2-hydroxynicotinic acid. It has also been used in the study of biochemical and physiological effects, such as the effects of nicotinic acid on cholesterol levels. Additionally, it has been used in the study of enzyme kinetics, as well as in the study of drug metabolism.

Mechanism of Action

The mechanism of action of 5-(3-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%, is not well understood. It is believed that the compound may act as a substrate for enzymes, such as nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). Additionally, it may act as a ligand for receptors, such as the nicotinic acid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%, are not well understood. However, it is believed that the compound may have an effect on cholesterol levels, as well as on the metabolism of drugs. Additionally, it may have an effect on the activity of enzymes, such as NAD+ and NADP+.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%, in lab experiments include its availability, low cost, and its relatively simple synthesis. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. The main limitation of using this compound in lab experiments is that its mechanism of action is not well understood, making it difficult to predict its effects in different experiments.

Future Directions

There are a number of potential future directions for the use of 5-(3-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%. These include further research into its biochemical and physiological effects, as well as research into its potential applications in drug metabolism and enzyme kinetics. Additionally, further research into its mechanism of action could lead to the development of more effective drugs and treatments. Finally, further research into its potential applications in the synthesis of other compounds could lead to the development of new compounds with novel properties.

Synthesis Methods

5-(3-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%, is synthesized through a multi-step process. First, nicotinic acid is reacted with 3-bromo-2-hydroxypropyl bromide. The reaction is carried out in an alkaline environment, such as sodium carbonate or sodium bicarbonate. This reaction produces a compound known as 5-(3-bromo-2-hydroxypropyl)-2-hydroxynicotinic acid. This compound is then reacted with an amine, such as aniline, in the presence of a catalyst, such as palladium, to produce 5-(3-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%.

properties

IUPAC Name

5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-12-6-4-5-10(7-12)11-8-13(15(21)22)14(20)18-9-11/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUDVZLQUQUVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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